N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPZSHLHJDRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the thiomorpholine carbonyl group, and finally, the attachment of the chloro-methylphenyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Research Implications
- Thiomorpholine vs. Piperidine/Azepane : Thiomorpholine’s sulfur atom may improve membrane permeability compared to nitrogen-only heterocycles .
- Chloro vs. Methoxy/Fluoro : Chloro groups enhance lipophilicity and target residence time, whereas methoxy groups improve solubility but increase metabolic vulnerability .
- Quinazoline vs. Naphthyridine : Quinazolines are more rigid, favoring kinase inhibition, while naphthyridines offer conformational flexibility for diverse targets .
Biological Activity
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a naphthyridine core substituted with a thiomorpholine group and a chloro-methylphenyl moiety, which are believed to contribute to its biological activity.
Research indicates that the compound exhibits antiproliferative properties against various cancer cell lines. Its mechanism appears to involve the inhibition of specific signaling pathways associated with cell growth and survival. For instance, studies have shown that compounds with similar structures can inhibit the VEGFR-2 pathway, leading to reduced tumor growth in vitro .
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes its IC50 values against different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| NCI-H23 (Lung Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 20.0 |
These values indicate that this compound has promising anticancer activity, particularly against non-small cell lung carcinoma.
Apoptosis Induction
Further investigations into the compound's effects on apoptosis revealed significant findings. For example, in the A549 cell line, treatment with the compound led to a marked increase in apoptotic cells as measured by Annexin V/PI staining assays. The percentage of apoptosis observed was approximately 42%, compared to only 1.37% in untreated controls .
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study demonstrated that co-treatment enhanced cytotoxic effects and reduced IC50 values significantly compared to monotherapy. This suggests potential for use in combination therapies for more effective cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
